

Application Notes and Protocols for MRS4833

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Compound of Interest		
Compound Name:	MRS4833	
Cat. No.:	B15569639	Get Quote

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Introduction

MRS4833 is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. As a key tool compound, the accurate and reproducible preparation of MRS4833 stock solutions is critical for reliable experimental outcomes in cell-based assays, biochemical studies, and preclinical research. These application notes provide detailed protocols for the preparation, storage, and use of MRS4833 stock solutions, along with an overview of its mechanism of action.

Data Presentation



Property	Value	Source
Compound Name	MRS4833	N/A
IUPAC Name	4-((3-(5-(tert-butyl)-1-(4-(4-tert-butylbenzoyl)piperazin-1-yl)-1H-benzo[d]imidazol-2-yl)propyl)amino)benzoic acid	N/A
Molecular Formula	C36H43N5O3	N/A
Molecular Weight	503.51 g/mol	[1]
Target	P2Y14 Receptor	[1]
Activity	Competitive Antagonist	[1]
IC50 (human P2Y14R)	5.92 nM	[1]
IC50 (mouse P2Y14R)	4.8 nM	[1]
Appearance	Solid	N/A
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	General Knowledge

Experimental Protocols

1. Preparation of a 10 mM MRS4833 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MRS4833** in dimethyl sulfoxide (DMSO). It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

- MRS4833 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials



- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips

Procedure:

- Equilibrate: Allow the vial of MRS4833 powder to come to room temperature before opening to prevent condensation of moisture.
- Weighing: Accurately weigh out 1 mg of MRS4833 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
- Solvent Addition: Based on the molecular weight of **MRS4833** (503.51 g/mol), calculate the volume of DMSO required to achieve a 10 mM concentration.
 - Calculation: Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L)
 - \circ For 1 mg: Volume (L) = (0.001 g / 503.51 g/mol) / 0.01 mol/L = 0.0001986 L = 198.6 μ L
 - Add 198.6 μL of anhydrous DMSO to the vial containing the MRS4833 powder.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.
- Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.
- 2. Preparation of Working Solutions

For cell-based assays or other experiments, the 10 mM stock solution should be serially diluted to the desired final concentration using the appropriate cell culture medium or assay buffer.



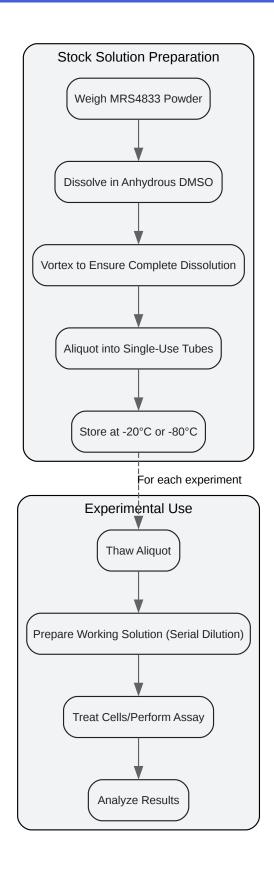
Important Considerations:

- The final concentration of DMSO in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.
- Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency.
- Perform a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments.

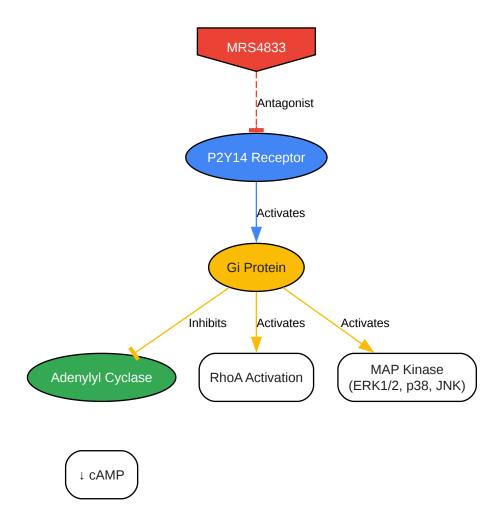
Visualizations

MRS4833 Experimental Workflow









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Simplified P2Y14 receptor signaling pathway and the inhibitory action of MRS4833.

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References

- 1. mrs4833 TargetMol Chemicals [targetmol.com]
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